Synthetic Utility in Pyrimidine Hydrazine Acid (PHA) Synthesis vs. Methyl Orotate
The primary documented application of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is as an analog of Methyl Orotate in the synthesis of pyrimidine hydrazine acids . The specific substitution pattern (4-hydroxy, 6-methoxy) on this compound, as opposed to the 2,6-dioxo pattern of Methyl Orotate, leads to distinct electronic and tautomeric properties that influence the subsequent formation of the hydrazide. This is a class-level inference where the substitution pattern, not a direct biological assay, defines the unique utility.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | 4-hydroxy-6-methoxy-2-carboxylic acid |
| Comparator Or Baseline | Methyl Orotate: 2,6-dioxo-4-carboxylic acid methyl ester (CAS 6153-44-2) |
| Quantified Difference | Distinct substitution pattern; functional group variation at positions 2, 4, and 6. |
| Conditions | Molecular structure as defined by CAS Registry Number and IUPAC nomenclature. |
Why This Matters
This structural difference is the foundational basis for its use in a specific synthetic pathway to create peptide-recognition molecules, a task for which Methyl Orotate is not suitable due to its different electronic profile.
